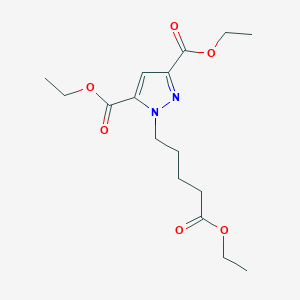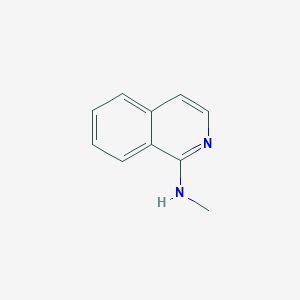
Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, “Methyl ((1-(5-Ethoxy-5-Oxopentyl)-1H-1,2,3-Triazol-4-yl)Methyl)-L-Prolinate” was prepared from N-propargyl methyl prolinate 1, following a general procedure for the 1,3-dipolar cycloaddition . Another compound, “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid”, is synthesized through the reaction of phenylboronic acid and 5-ethoxyvalerolactone in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of related compounds can be complex. For example, “1,3-diethyl 2-{2-[ethoxy(5-ethoxy-5-oxopentyl)phosphoryl]ethyl}-2-[(E)-(methoxymethylidene)amino]propanedioate” has high-quality images of 3D molecular structure, molecular surface, and molecular orbitals available based on quantum chemical computations .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “1,3-diethyl 2-{2-[ethoxy(5-ethoxy-5-oxopentyl)phosphoryl]ethyl}-2-[(E)-(methoxymethylidene)amino]propanedioate” has a molecular weight of 289.32482 g/mol .Scientific Research Applications
- Suzuki-Miyaura Coupling Application: Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate could serve as a building block in Suzuki-Miyaura reactions, facilitating the synthesis of diverse organic compounds.
- Bioorthogonal Click Chemistry Application: This compound might find utility in bioorthogonal click chemistry, enabling selective labeling, imaging, and tracking of biomolecules within cells or organisms.
- Materials Science Application: Researchers may explore its use in designing functional materials, such as polymers, nanoparticles, or coatings.
- Catalysis Application: Investigating its catalytic properties could lead to the development of efficient and selective catalysts for organic transformations.
- Drug Discovery Application: Researchers might explore its role as a pharmacophore or scaffold for designing new drug candidates.
Ionic Liquids (ILs)
Mechanism of Action
Target of Action
Related compounds have been shown to target the l-proline uptake in trypanosoma cruzi, a pathogenic protist . This amino acid is involved in fundamental biological processes such as ATP production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Mode of Action
Similar compounds have been proposed to inhibit the l-proline uptake by blocking the transporter . This interference with the amino acid internalization disrupts the biological processes dependent on L-Proline .
Biochemical Pathways
Inhibition of l-proline uptake in trypanosoma cruzi by related compounds can disrupt atp production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Result of Action
Related compounds that inhibit l-proline uptake can disrupt various biological processes in trypanosoma cruzi, potentially leading to the death of the pathogen .
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 1-(5-ethoxy-5-oxopentyl)pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c1-4-22-14(19)9-7-8-10-18-13(16(21)24-6-3)11-12(17-18)15(20)23-5-2/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHWGWHTFXHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole-3,5-dicarboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)






![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)
![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)
![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)
